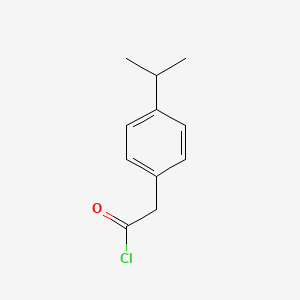
Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate
Descripción general
Descripción
Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry and pharmacology. While the provided papers do not directly discuss Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate, they do provide insights into related compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds such as ethyl 2-(4-aminophenoxy)acetate and ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves multi-step reactions including alkylation, reduction, and crystallization processes . For instance, the synthesis of ethyl 2-(4-aminophenoxy)acetate was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl precursor and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate could potentially follow a similar pathway, involving key steps such as alkylation and acetylation.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds, revealing details such as crystal system, space group, and hydrogen bonding patterns . For example, the crystal structure of ethyl 2-(4-aminophenoxy)acetate was determined to be in the triclinic crystal system with specific unit cell parameters . The crystal structure elucidation of these compounds provides a basis for understanding the molecular geometry and intermolecular interactions that could be expected for Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions, including hydrogen bonding and non-covalent interactions, which are crucial for their supramolecular assembly and stability . For instance, the supramolecular compound with ethyl 2-(4-aminophenoxy)acetate was formed via NH···O hydrogen-bond interactions . These insights into the reactivity and interaction patterns of similar compounds can help predict the behavior of Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, UV-Visible spectroscopy, and thermogravimetric analysis . For example, the UV/Vis spectra of ethyl 2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions . The thermal stability and decomposition patterns of these compounds have also been studied . These characterizations provide a framework for understanding the physical and chemical properties that Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate may exhibit.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(2-acetyl-4-fluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEKHOAVLSAHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627764 | |
| Record name | Ethyl (2-acetyl-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate | |
CAS RN |
34849-57-5 | |
| Record name | Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34849-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2-acetyl-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)


![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)






